Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound notable for its unique spirocyclic structure. It is classified under the category of amino acid derivatives and is characterized by the presence of both an amine and a carboxylate functional group. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry and drug development.
The compound is commercially available from various suppliers, including Astatech, Novachem, and other chemical distributors, with a reported purity generally exceeding 95% . The chemical structure can be represented by the molecular formula and has a molecular weight of approximately 290.36 g/mol .
Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate falls into the classification of spirocyclic compounds, which are defined by having two or more rings that share a single atom. Its specific classification as an amino acid derivative suggests potential biological activity, particularly in the realm of pharmacology.
The synthesis of Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can be accomplished through several methods, often involving multi-step organic reactions. Key steps typically include:
Technical details regarding specific reaction conditions, catalysts, and solvents are crucial for optimizing yield and purity but are often proprietary to manufacturers .
Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can participate in various chemical reactions typical for amino acids and esters:
Technical details such as reaction conditions (temperature, pressure, solvents) play a significant role in determining the efficiency and selectivity of these reactions .
The mechanism of action for Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is not fully elucidated but is hypothesized to involve interactions with biological targets such as enzymes or receptors due to its amino acid-like structure. This could result in modulation of biochemical pathways relevant to pharmacological effects.
Research indicates that compounds with similar structures may exhibit activity through binding interactions at specific sites on target proteins, influencing their function .
Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically appears as a solid at room temperature, with properties including:
Key chemical properties include:
Relevant analyses often include melting point determination, stability studies under various conditions, and reactivity assessments .
Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has potential applications in:
The construction of the spiro[4.5]decane framework relies fundamentally on organometallic strategies, with Grignard reagents serving as pivotal nucleophiles. Patent data reveals a multi-step sequence beginning with tert-butyl 4-oxopiperidine-1-carboxylate reacting with (bromomethyl)cyclopropane under magnesium activation to form a tertiary alcohol intermediate. This critical carbon-carbon bond formation establishes the foundational quaternary carbon center. Subsequent acid-catalyzed ring expansion transforms the strained cyclopropane into the requisite cyclohexanone ring under thermodynamic control, achieving the spirocyclic architecture essential for further functionalization. This methodology typically delivers yields of 65-78% for the ring-expanded intermediate but requires meticulous control of reaction temperature (-10°C during Grignard addition) and stoichiometric precision to prevent dialkylation byproducts [9]. The cyclohexanone intermediate then undergoes reductive amination to introduce the C3-amino functionality, with sodium triacetoxyborohydride providing superior stereoselectivity over borane-pyridine complexes.
Ring-closing metathesis (RCM) offers a complementary approach to spirocycle formation, particularly valuable for accessing unsaturated precursors of the 1-oxa-8-azaspiro[4.5]decane system. Patent applications detail the synthesis of a diene precursor from N-allyl-4-piperidone by sequential alkylation at the carbonyl oxygen and nitrogen atoms. This diene undergoes cyclization using second-generation Grubbs catalyst (G-II) at 0.05-0.2 mol% loading in dichloromethane at 40°C. The RCM reaction demonstrates remarkable efficiency (82-88% yield) but is highly sensitive to oxygen and moisture, requiring rigorous inert atmosphere control. Subsequent dihydroxylation and acid-catalyzed cyclization provides the tetrahydropyran ring, establishing the spirocyclic oxygen linkage. This route circumvents the need for low-temperature operations but introduces challenges in controlling olefin geometry that impacts downstream stereochemistry [9].
Second-generation Hoveyda-Grubbs catalysts have revolutionized stereoselective access to spirocyclic intermediates by enabling asymmetric ring-closing metathesis (ARCM). The chiral molybdenum complex Mo-45 achieves up to 93% cis selectivity and 85% syndiotacticity in norbornene-type substrates through stereogenic-at-metal control. For the 1-oxa-8-azaspiro[4.5]decane system, optimization reveals that NHC ligands with 3,5-dimethyl substitution on the aryl imido group favor Z-selectivity (up to 18:1 Z/E) by directing substituents toward the metallacyclobutane. Conversely, sterically demanding 2-tert-butyl groups induce high E-selectivity through steric repulsion mechanisms. These stereochemical outcomes critically influence the subsequent dihydroxylation step, where cis-alkenes yield syn-diols that directly enable formation of the stereodefined tetrahydropyran ring. Catalyst loadings as low as 0.01 mol% prove effective in toluene at 80°C, though reaction times extend to 48 hours. The buried volume (%Vbur) of the imido ligand directly correlates with stereoselectivity, with optimal values at 36-38% for balanced activity and selectivity [3] [9].
Late-stage introduction of the C3-amino group with stereocontrol employs ω-transaminases (ω-TA) to convert the prochiral ketone to the chiral amine without resolution. The ketone precursor undergoes asymmetric reductive amination using isopropylamine as amine donor and Chromobacterium violaceum ω-TA (CV-ωTA) immobilized on EziGTM carriers. Reaction optimization in aqueous buffer/isopropanol (4:1) at pH 7.5 and 30°C achieves 85% conversion with >99% ee for the (R)-enantiomer. Molecular modeling indicates the small binding pocket adjacent to the catalytic lysine residue preferentially accommodates the re-face attack conformation when the spirocyclic ketone adopts a chair conformation with the oxygen bridge equatorial. This methodology eliminates the 50% yield limitation inherent in resolution techniques and provides the benzyl carbamate-protected amine directly after in situ protection with Cbz-Cl. However, substrate inhibition at concentrations >50 mM necessitates fed-batch operation for preparative-scale synthesis [9].
The transition from milligram to multi-kilogram production of Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate introduces profound operational and engineering challenges. Laboratory-scale synthesis (≤100g) employs batch processing in round-bottom flasks with manual temperature control and magnetic stirring, enabling rapid optimization of reaction parameters like catalyst loading (0.5-5 mol%) and solvent selection. In contrast, industrial production (≥10kg runs) utilizes jacketed cascade reactors with computer-controlled thermal profiles and mechanical agitation, requiring extensive safety studies for exothermic transformations like Grignard additions [4] [8].
Table 2: Scale-Dependent Process Parameters in Spirocyclic Compound Synthesis
Parameter | Laboratory Scale (≤100g) | Industrial Scale (≥10kg) |
---|---|---|
Reactor Type | Round-bottom flasks (multi-neck) | Jacketed cascade reactors (316L stainless) |
Temperature Control | Ice/acetone baths, oil heating mantles | Computer-controlled heat/cool modules |
Mixing | Magnetic stirring (200-1000 rpm) | Turbine impellers (1-5 kW power input) |
Catalyst Loading | 0.5-5 mol% (precise measurement) | <0.1 mol% (fixed-bed catalyst recycling) |
Purification | Column chromatography, manual cryst. | Continuous countercurrent extraction, CSTR crystallizers |
Yield Variability | ±15% (operator-dependent) | <±3% (validated methods) |
Thermodynamic and mass transfer phenomena manifest differently across scales: the highly exothermic ring-closing metathesis (ΔTad = 85°C) requires dilution to 0.1M in laboratory glassware but benefits from enhanced heat transfer in continuous flow reactors with 1/8" Hastelloy tubing at industrial scale. Similarly, enzymatic transamination shifts from shake flasks with dissolved oxygen control to immobilized enzyme membrane reactors (IEMR) that maintain dissolved oxygen at 40% saturation through sparging while enabling biocatalyst reuse for >15 cycles. Cost structures undergo radical transformation: while resolution dominates small-scale synthesis due to simplicity, the 50% theoretical yield ceiling drives industrial adoption of asymmetric hydrogenation (Pt/Al2O3 with cinchonidine modifier) or enzymatic methods despite higher initial capital investment. Regulatory compliance (GMP) necessitates stringent control of metal residues (<10 ppm Pd/Mo) and genotoxic impurities in pharmaceutical intermediates, requiring additional unit operations like charcoal treatment or tangential flow filtration absent in research-scale preparations [4] [8] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7